(R)-N-(4-(1-Amino-2-hydroxyethyl)phenyl)acetamide

Description

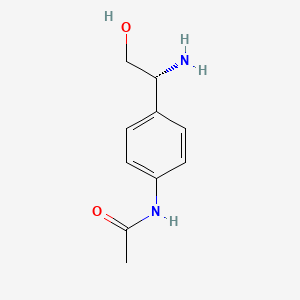

(R)-N-(4-(1-Amino-2-hydroxyethyl)phenyl)acetamide is a chiral acetamide derivative characterized by a phenyl ring substituted with a 1-amino-2-hydroxyethyl group at the para position. The (R)-stereochemistry of the hydroxyethyl side chain confers unique spatial and electronic properties, influencing its solubility, bioavailability, and interactions with biological targets. This compound is structurally related to the widely used analgesic paracetamol (N-(4-hydroxyphenyl)acetamide) but differs in the replacement of the hydroxyl group with a more complex amino-hydroxyethyl moiety.

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

N-[4-[(1R)-1-amino-2-hydroxyethyl]phenyl]acetamide |

InChI |

InChI=1S/C10H14N2O2/c1-7(14)12-9-4-2-8(3-5-9)10(11)6-13/h2-5,10,13H,6,11H2,1H3,(H,12,14)/t10-/m0/s1 |

InChI Key |

OSWKNMWNZVZEKU-JTQLQIEISA-N |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)[C@H](CO)N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(4-(1-Amino-2-hydroxyethyl)phenyl)acetamide typically involves the following steps:

Starting Material: The synthesis begins with the preparation of ®-4-(1-Amino-2-hydroxyethyl)phenol.

Acetylation: The amino group of ®-4-(1-Amino-2-hydroxyethyl)phenol is acetylated using acetic anhydride under mild conditions to form ®-N-(4-(1-Amino-2-hydroxyethyl)phenyl)acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.

Purification: Employing techniques like recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

®-N-(4-(1-Amino-2-hydroxyethyl)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The acetamide group can be reduced to form primary amines.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving electrophiles like halogens or nitro groups.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology

Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

Protein Binding: Investigated for its binding affinity to certain proteins.

Medicine

Drug Development: Explored as a potential lead compound in drug discovery.

Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.

Industry

Material Science: Used in the development of novel materials with specific properties.

Chemical Manufacturing: Employed in the production of various chemical products.

Mechanism of Action

The mechanism of action of ®-N-(4-(1-Amino-2-hydroxyethyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

Binding to Active Sites: Inhibiting enzyme activity by binding to their active sites.

Modulating Pathways: Affecting biochemical pathways by interacting with specific proteins or receptors.

Comparison with Similar Compounds

Analgesic Acetamides

Key Structural Features: Acetamide derivatives with analgesic activity typically feature a phenyl ring substituted with polar groups (e.g., hydroxyl, sulfonamide) to modulate COX enzyme inhibition or nociceptive pathways.

Comparison: Unlike paracetamol, the target compound’s amino-hydroxyethyl group may reduce hepatotoxicity risks (linked to paracetamol’s hydroxyl-to-toxic metabolite pathway) . Compound 35’s sulfonamide group enhances solubility but may introduce off-target effects, whereas the amino-hydroxyethyl group in the target compound could improve CNS penetration .

Substituted Phenylacetamides with Phenoxy Groups

Key Structural Features: Phenoxy-acetamide derivatives often exhibit anti-inflammatory or antimicrobial activities.

In contrast, the target compound’s amino-hydroxyethyl group provides electron-donating properties, which may favor antioxidant or neuroprotective roles.

Sulfonamide-Containing Acetamides

Key Structural Features : Sulfonamide groups improve solubility and are common in antimicrobial or anticancer agents.

Comparison: Sulfonamide-containing acetamides (e.g., 4o, 4p) exhibit broad-spectrum activity but may suffer from metabolic instability. The target compound’s amino-hydroxyethyl group avoids sulfonamide-associated hypersensitivity risks while retaining hydrogen-bonding capacity .

Halogenated Acetamides

Key Structural Features : Halogens (Cl, Br) enhance lipophilicity and resistance to oxidative metabolism.

Comparison: Halogenated derivatives (e.g., Compounds 4–5) are often less pharmacologically active than parent molecules due to metabolic deactivation.

Amino-Substituted Acetamides

Key Structural Features: Amino groups enhance solubility and metal-chelating properties.

Comparison: While N-(4-aminophenyl)acetamide serves as a synthetic intermediate, the target compound’s chiral hydroxyethylamine group may enable enantioselective interactions with biological targets (e.g., adrenergic receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.